REACTION_SMILES
|
[CH3:24][C:25](=[O:26])[OH:27].[N+:9](=[O:10])([O-:11])[c:12]1[c:13]2[c:14]([cH:20][cH:21][cH:22]1)[C:15](=[O:16])[O:17][C:18]2=[O:19].[NH2:1][c:2]1[cH:3][cH:4][c:5]([OH:6])[cH:7][cH:8]1.[OH2:23]>>[N:1]1([c:2]2[cH:3][cH:4][c:5]([OH:6])[cH:7][cH:8]2)[C:15](=[O:16])[c:14]2[c:13]([c:12]([N+:9](=[O:10])[O-:11])[cH:22][cH:21][cH:20]2)[C:18]1=[O:17]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1OC(=O)c2c1cccc2[N+](=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1ccc(O)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1c2cccc([N+](=O)[O-])c2C(=O)N1c1ccc(O)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |